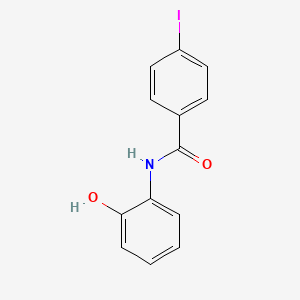

4-iodo-N-(2-hydroxyphenyl)benzamide

Descripción

4-Iodo-N-(2-hydroxyphenyl)benzamide is a halogenated benzamide derivative featuring an iodine atom at the para position of the benzoyl group and a 2-hydroxyphenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between iodinated benzoic acid derivatives and 2-hydroxyphenylamine precursors. For example, describes a related compound, 4-amino-3-chloro-N-(2-hydroxyphenyl)benzamide, synthesized via Vilsmeier reagent activation of chlorobenzoic acid followed by coupling with aniline .

Propiedades

Fórmula molecular |

C13H10INO2 |

|---|---|

Peso molecular |

339.13 g/mol |

Nombre IUPAC |

N-(2-hydroxyphenyl)-4-iodobenzamide |

InChI |

InChI=1S/C13H10INO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) |

Clave InChI |

XRWYJWAGOCHWKQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)I)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

4-Bromo-N-(2-nitrophenyl)benzamide ()

- Structural Differences : Replaces iodine with bromine and the 2-hydroxyphenyl group with 2-nitrophenyl.

- Impact : Bromine’s smaller atomic radius and lower electronegativity compared to iodine may reduce steric hindrance and alter electronic effects. The nitro group (electron-withdrawing) contrasts with the hydroxyl group (electron-donating), affecting solubility and receptor binding. Structural studies highlight differences in molecular packing and hydrogen bonding .

4-Iodo-N-(4-methoxyphenyl)benzamide ()

- Structural Differences : Substitutes the 2-hydroxyphenyl group with 4-methoxyphenyl.

- Impact : Methoxy groups enhance lipophilicity but lack hydrogen-bonding capability compared to hydroxyl groups. This may reduce interactions with polar biological targets, as seen in sulfonamide derivatives where hydroxyl groups improve binding to enzymes like dihydropteroate synthase (DHPS) .

Amide Nitrogen Substituent Variants

4-Iodo-N-(2-phenylethyl)benzamide ()

- Structural Differences : Replaces 2-hydroxyphenyl with a phenylethyl chain.

- This structural variation is critical in pharmacokinetics, as seen in radioiodinated analogs like 4-iodo-N-(4-oxobutyl)benzamide, where alkyl chains facilitate membrane permeability .

N-(2-Hydroxyphenyl)-4-phenylbutanamide (A40, )

Tautomeric and Conformational Variants

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism, which is absent in the title compound due to its rigid benzamide backbone. The absence of tautomeric forms simplifies spectral characterization (e.g., IR spectra lack νS-H bands) and stabilizes binding conformations .

Key Data Table: Structural and Functional Comparisons

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.